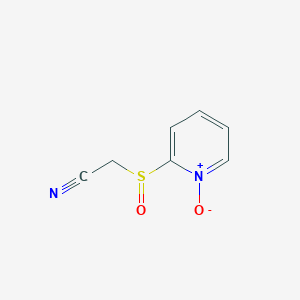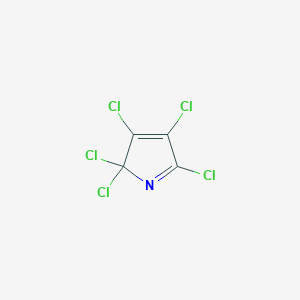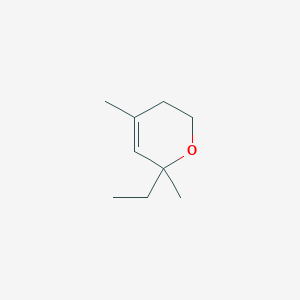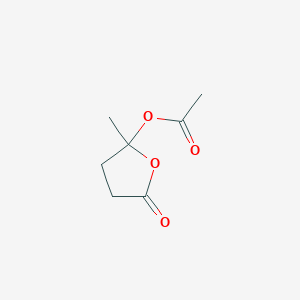
(1-Oxo-1lambda~5~-pyridine-2-sulfinyl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Oxo-1lambda~5~-pyridine-2-sulfinyl)acetonitrile is a chemical compound with a unique structure that includes a pyridine ring, a sulfinyl group, and an acetonitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Oxo-1lambda~5~-pyridine-2-sulfinyl)acetonitrile typically involves the reaction of pyridine derivatives with sulfinyl and acetonitrile groups under specific conditions. One common method involves the use of a pyridine-2-sulfinyl chloride precursor, which reacts with acetonitrile in the presence of a base such as triethylamine. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, which is essential for its application in various industries.
Analyse Chemischer Reaktionen
Types of Reactions
(1-Oxo-1lambda~5~-pyridine-2-sulfinyl)acetonitrile undergoes several types of chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The acetonitrile group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products Formed
Oxidation: Formation of sulfonyl derivatives
Reduction: Formation of sulfide derivatives
Substitution: Formation of substituted acetonitrile derivatives
Wissenschaftliche Forschungsanwendungen
(1-Oxo-1lambda~5~-pyridine-2-sulfinyl)acetonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (1-Oxo-1lambda~5~-pyridine-2-sulfinyl)acetonitrile involves its interaction with specific molecular targets and pathways. The sulfinyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The acetonitrile group can also participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine-2-sulfinyl derivatives: Compounds with similar sulfinyl groups attached to a pyridine ring.
Acetonitrile derivatives: Compounds with similar acetonitrile groups attached to various aromatic or aliphatic structures.
Uniqueness
(1-Oxo-1lambda~5~-pyridine-2-sulfinyl)acetonitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both sulfinyl and acetonitrile groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
60264-22-4 |
|---|---|
Molekularformel |
C7H6N2O2S |
Molekulargewicht |
182.20 g/mol |
IUPAC-Name |
2-(1-oxidopyridin-1-ium-2-yl)sulfinylacetonitrile |
InChI |
InChI=1S/C7H6N2O2S/c8-4-6-12(11)7-3-1-2-5-9(7)10/h1-3,5H,6H2 |
InChI-Schlüssel |
XDTBJSZTAOBYDD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=[N+](C(=C1)S(=O)CC#N)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Benzene, 1-chloro-4-[(1-methylethylidene)cyclopropyl]-](/img/structure/B14614624.png)

![2-[(2-Hydroxy-3-nitrophenyl)methyl]-4-methyl-6-nitrophenol](/img/structure/B14614632.png)

![4-Butylphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14614641.png)

![2-[(2,4-dinitrophenyl)methyl]-6-nitro-1H-benzimidazole](/img/structure/B14614666.png)
